Undecane-3,6-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39557-22-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
undecane-3,6-dione |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h3-9H2,1-2H3 |
InChI Key |
KWHQQLQVDJMZTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC(=O)CC |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of Undecane 3,6 Dione
Fundamental Reactivity of the 1,4-Diketone Moiety
Undecane-3,6-dione is structurally classified as a γ-diketone or a 1,4-diketone, a motif where two carbonyl groups are separated by two methylene (B1212753) carbons. This arrangement is the cornerstone of its chemical personality, distinguishing its reactivity from that of simple monoketones or other dicarbonyl compounds. wikipedia.org The proximity of the two carbonyl groups allows for cooperative electronic effects and facilitates intramolecular reactions.
A primary characteristic of 1,4-diketones is their role as versatile precursors in the synthesis of five-membered heterocyclic compounds. wikipedia.orgwikipedia.orgacs.org Through acid- or base-catalyzed reactions, the carbon skeleton of the diketone can be readily transformed into aromatic rings containing a heteroatom, such as furans, pyrroles, and thiophenes. wikipedia.orgacs.org This reactivity is central to the Paal-Knorr synthesis, a cornerstone method in heterocyclic chemistry. wikipedia.org The fundamental steps involve the formation of an enol or enamine from one carbonyl group, which then acts as an internal nucleophile, attacking the second carbonyl carbon. wikipedia.orgorganic-chemistry.org
Intramolecular Cyclization and Rearrangement Mechanisms
The 1,4-disposition of the carbonyl groups in this compound makes it an ideal substrate for intramolecular cyclization reactions. The most prominent of these is the Paal-Knorr synthesis, which provides a direct route to substituted furans, pyrroles, and thiophenes. wikipedia.org
Furan (B31954) Synthesis : In the presence of an acid catalyst, one carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. The enol form of the second ketone then attacks this activated carbonyl, leading to a five-membered cyclic hemiacetal (or hemiketal in this case). wikipedia.orgorganic-chemistry.org Subsequent dehydration yields the stable aromatic furan ring. wikipedia.org The mechanism has been shown to be sensitive to the stereochemistry of the starting diketone, suggesting that the cyclization step, rather than enol formation, is rate-determining. organic-chemistry.orgorganic-chemistry.org
Pyrrole (B145914) Synthesis : A similar pathway is followed for the synthesis of pyrroles, where the diketone is condensed with ammonia (B1221849) or a primary amine. organic-chemistry.orgrgmcet.edu.in The reaction can proceed under neutral or weakly acidic conditions. organic-chemistry.org Mechanistic studies suggest the initial formation of a hemiaminal, which then cyclizes and dehydrates to form the pyrrole ring. rgmcet.edu.in
While the Paal-Knorr reaction is a cyclization, other rearrangements are characteristic of related dicarbonyl systems. The Nazarov cyclization, for instance, is an acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones. wikipedia.orgorganic-chemistry.orgorganicreactions.org Although this compound is not a divinyl ketone, it serves as a conceptual reference for the types of complex rearrangements that unsaturated dicarbonyl compounds can undergo.
Oxidation Pathways of Undecane-Dione Structures
The oxidation of this compound can proceed through several mechanisms, depending on the oxidizing agent and reaction conditions. Key pathways include autoxidation and peracid-mediated oxidation.
In the presence of a base and atmospheric oxygen, cyclic 1,4-diketones are known to undergo autoxidation to form the corresponding enediones. acs.orgacs.org This transformation is believed to proceed through a radical anion intermediate. acs.org For an acyclic diketone like this compound, a similar base-catalyzed process would involve the formation of a dienolate ion. This dienolate can then react with molecular oxygen to generate a radical anion, which is further oxidized to introduce a carbon-carbon double bond between the original carbonyl carbons, yielding an enedione. acs.org The reaction is often accompanied by a distinct color change; for example, a deep blue color has been observed in the autoxidation of steroidal 1,4-diketones, which is attributed to the formation of the anion radical intermediate. acs.org
Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the oxidation of ketones in a reaction known as the Baeyer-Villiger oxidation. mychemblog.comlibretexts.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester or a cyclic ketone into a lactone. mychemblog.com
For an unsymmetrical ketone like this compound, the Baeyer-Villiger oxidation would occur at one of the two carbonyl groups. The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic addition of the peracid to form a tetrahedral intermediate known as the Criegee intermediate. libretexts.org This is followed by the migration of one of the adjacent alkyl groups to the peroxide oxygen, with the concurrent loss of a carboxylate leaving group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. mychemblog.com In this compound, both carbonyls have a secondary alkyl group (butyl) and a primary alkyl group (ethyl or pentyl chain segment). Oxidation would preferentially occur via migration of the secondary butyl group or the internal secondary carbon of the pentyl chain segment over the ethyl group.
Epoxide formation via peracid oxidation typically occurs at a carbon-carbon double bond. organicchemistrydata.org Since this compound is a saturated molecule, direct epoxidation is not a primary reaction pathway. However, if an unsaturated analogue were used, or if autoxidation first produced an enedione, subsequent treatment with a peracid could lead to epoxidation of the newly formed double bond. mdpi.comcdnsciencepub.com
Reductive Transformations of Undecane-Dione Systems
The reduction of the two carbonyl groups in this compound can lead to the corresponding diols. Various methods are available for this transformation, offering different levels of stereocontrol.
Hydride Reduction : Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the diketone to undecane-3,6-diol.
Catalytic Hydrogenation : This method employs hydrogen gas and a metal catalyst (e.g., platinum, palladium, or ruthenium) to achieve reduction. Recently, borane-catalyzed reductive cycloetherification of 1,4-diketones using molecular hydrogen has been developed to synthesize cis-substituted tetrahydrofurans directly. chemrxiv.org
Clemmensen Reduction : This reaction uses amalgamated zinc and hydrochloric acid to reduce ketones completely to the corresponding alkane. auckland.ac.nz However, for 1,4-diketones, this method can sometimes lead to side products resulting from carbon-carbon bond cleavage or alcohol formation. auckland.ac.nz
Biocatalytic Reduction : Alcohol dehydrogenases (ADHs) have been employed for the stereoselective reduction of 1,4-diketones to chiral diols. mdpi.com For example, the ADH from Ralstonia sp. has been shown to be highly active and stereoselective in reducing various 1,4-diaryl-1,4-diones. mdpi.com This enzymatic approach offers a green and efficient route to enantiomerically pure products.
The following table summarizes common reductive transformations for 1,4-diketones.
| Reaction Type | Reagent(s) | Product(s) | Notes |
| Hydride Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | 1,4-Diol | Standard reduction of ketones to secondary alcohols. |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ru, Pd) | 1,4-Diol or Tetrahydrofuran | Can lead to diol or, with specific catalysts, direct cyclization to a cyclic ether. chemrxiv.org |
| Clemmensen Reduction | Zn(Hg), HCl | Alkane, Alcohols, Cleavage Products | Harsh conditions; can lead to a mixture of products with 1,4-diketones. auckland.ac.nz |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH), Cofactor (e.g., NADPH) | Chiral 1,4-Diol | Highly stereoselective, providing access to enantiomerically pure diols. mdpi.com |
Condensation Reactions and Mechanism Elucidation
Condensation reactions are a hallmark of dicarbonyl compounds, and for this compound, they primarily involve intramolecular processes leading to heterocycles, as discussed in the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org The mechanism involves the initial formation of a nucleophile (enamine or enol) which attacks the second electrophilic carbonyl carbon.
The mechanism for the acid-catalyzed formation of a furan from a 1,4-diketone is detailed below:
Protonation : One of the carbonyl oxygens is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. wikipedia.org
Enolization : The second carbonyl group tautomerizes to its enol form. wikipedia.org
Intramolecular Attack : The enol double bond acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered ring. wikipedia.orgorganic-chemistry.org
Dehydration : The resulting cyclic intermediate, a hemiacetal, undergoes two dehydration steps to eliminate two molecules of water and form the stable aromatic furan ring. wikipedia.orgorganic-chemistry.org
A similar mechanism is proposed for pyrrole synthesis, where the key intermediate is a hemiaminal formed from the reaction with an amine. organic-chemistry.orgrgmcet.edu.in Research has shown that for pyrrole synthesis, the cyclization of the hemiaminal intermediate is often the rate-determining step. organic-chemistry.org
The following table outlines the key condensation reactions for 1,4-diketones.
| Reaction Name | Reagent(s) | Product Type | Key Mechanistic Feature |
| Paal-Knorr Furan Synthesis | Acid catalyst (e.g., H₂SO₄, TFA) | Furan | Intramolecular cyclization of a monoenol followed by dehydration. wikipedia.orgorganic-chemistry.org |
| Paal-Knorr Pyrrole Synthesis | Ammonia or Primary Amine (R-NH₂) | Pyrrole | Intramolecular cyclization of a hemiaminal intermediate. organic-chemistry.orgrgmcet.edu.in |
| Paal-Knorr Thiophene Synthesis | Sulfonating agent (e.g., P₄S₁₀, Lawesson's reagent) | Thiophene | Conversion of carbonyls to thiocarbonyls followed by cyclization. wikipedia.org |
Enolization and Keto-Enol Tautomerism Studies in Undecane-Diones
The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form and an enol (alkene-alcohol) form of a carbonyl compound. researchgate.netwikipedia.org This equilibrium is highly dependent on various factors including the structure of the compound, solvent polarity, and temperature. For dicarbonyl compounds, the position of the carbonyl groups relative to each other significantly influences the stability of the corresponding enol tautomers.
In the case of this compound, a γ-diketone (or 1,4-diketone), the two carbonyl groups are separated by two methylene groups. This separation prevents the formation of a conjugated system involving both carbonyl groups in a single enol form, a key stabilizing feature in β-diketones (1,3-diones). fiveable.memasterorganicchemistry.com Consequently, the enol content for simple acyclic γ-diketones is generally low, with the equilibrium strongly favoring the diketo form. libretexts.org
This compound can, in principle, form two different mono-enol tautomers through the removal of a proton from either of the α-carbons (C-2, C-4, C-5, or C-7).
Enolization involving C-2 or C-7: Deprotonation at the C-2 or C-7 positions would lead to the formation of undec-2-en-3-ol-6-one or undec-7-en-6-ol-3-one, respectively. These two are enantiomers of each other.
Enolization involving C-4 or C-5: Deprotonation at the C-4 or C-5 positions would result in the formation of undec-3-en-3-ol-6-one or undec-5-en-6-ol-3-one. These are also enantiomeric to each other.
The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens and facilitating their removal to form the enol. libretexts.org In a basic medium, an α-hydrogen is directly abstracted to form an enolate ion, which is then protonated on the oxygen to yield the enol. masterorganicchemistry.com
Due to the absence of significant stabilizing factors such as intramolecular hydrogen bonding or extended conjugation, which are prevalent in the enol forms of β-diketones, the enol tautomers of this compound are expected to be significantly less stable than the diketo form. fiveable.memasterorganicchemistry.com Spectroscopic studies, particularly using Nuclear Magnetic Resonance (NMR), are the primary method for investigating keto-enol equilibria. nih.govacs.org In such studies of simple acyclic ketones, the percentage of the enol form is often too low to be detected under normal conditions. libretexts.org
The expected equilibrium for this compound would heavily lie towards the diketo form, as illustrated in the following table which generalizes the factors influencing keto-enol tautomerism.
| Factor | Influence on Enol Content | Relevance to this compound |
| Conjugation | Increases enol stability through delocalization of π-electrons. | The two carbonyls in this compound are not conjugated, thus this factor does not significantly stabilize its enol forms. |
| Intramolecular H-Bonding | Significantly stabilizes the enol form in β-dicarbonyl compounds by forming a pseudo-six-membered ring. | Not possible for the mono-enol forms of this compound due to the distance between the enol's hydroxyl group and the remaining keto group. |
| Solvent Polarity | Non-polar solvents tend to favor the less polar enol form (especially chelated enols), while polar solvents can stabilize the more polar keto form. nih.gov | The keto form of this compound is expected to be more stable in polar solvents. |
| Substitution | Electron-withdrawing groups at the α-position can increase enol content. | This compound lacks significant electron-withdrawing substituents. |
Spectroscopic and Advanced Analytical Characterization of Undecane 3,6 Dione
Mass Spectrometry (MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying volatile and semi-volatile organic compounds within a mixture. jmchemsci.comoup.com The methodology involves a gas chromatograph to separate components based on their boiling points and interactions with a stationary phase, followed by a mass spectrometer that fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. oup.comutas.edu.au
While specific GC-MS studies detailing the quantification of Undecane-3,6-dione are not prevalent in the reviewed literature, the technique's application to analogous undecane (B72203) structures demonstrates its utility. For instance, GC-MS has been successfully employed to identify various bicyclic and tricyclic undecane diones and triones in complex matrices like plant extracts. researchgate.netarcjournals.orgarcjournals.org In one study, a chloroform (B151607) extract of Ageratum conyzoides was analyzed, revealing the presence of cis-4,4-Dimethylbicyclo(6.3.0)undecane-2,6-dione, identified by matching its mass spectrum with library data. arcjournals.org Similarly, the analysis of mixed medicinal plant extracts identified a compound as Bicyclo[4.4.1]this compound,hexahydro-. jmchemsci.com
The quantification of such compounds can be achieved by creating a calibration curve with a pure standard or by using an internal standard. researchgate.net The development of a GC-MS method would involve optimizing parameters such as the column type, temperature program, and injector settings to ensure adequate separation and peak shape. tsijournals.com For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for the target analyte.
Research on a related compound, 4-Ethyl-4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione, provides specific mass spectral data that illustrates the fragmentation patterns typical for such cyclic structures. acgpubs.org
Table 1: GC-MS Fragmentation Data for 4-Ethyl-4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|---|---|
| 221 (M+) | 5.07 |
| 193 | 14.93 |
| 80 | 35.45 |
| 79 | 94.55 |
| 77 | 41.04 |
| 56 | 71.72 |
| 42 | 100 |
Source: Adapted from Srinivasa and Suresh, Org. Commun. (2012). acgpubs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For compounds that are non-volatile, thermally labile, or require analysis within a complex biological matrix, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. plos.orgresearchgate.net This technique couples the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net The use of multiple reaction monitoring (MRM) allows for highly specific quantification of a target analyte even at very low concentrations in complex samples like biofluids. plos.org
While direct LC-MS/MS applications for this compound were not found, the technique is ideally suited for its analysis in complex mixtures. If this compound were a metabolite in a biological system or an environmental contaminant, LC-MS/MS would be essential for its detection and quantification. plos.org The process would involve developing an LC method to separate the compound from matrix interferences, followed by optimizing MS parameters, including the selection of precursor and product ions for MRM transitions. For complex samples, fractionation can be employed prior to analysis to yield more meaningful data. lcms.cz
High-Resolution Mass Spectrometry (HRMS) for Compound Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. This capability is crucial for identifying unknown compounds or confirming the identity of known ones without relying solely on spectral library matching. Techniques like UHPLC-HRMS are frequently used in metabolomics to identify novel metabolites in complex biological samples. plos.org
In the context of this compound, HRMS would be invaluable for confirming its elemental composition (C₁₁H₂₀O₂). In a research setting, if a synthetic route produced an unexpected side product or if an unknown compound were isolated from a natural source, HRMS could definitively provide its chemical formula, which, when combined with other spectroscopic data (like NMR and IR), would lead to its full structural elucidation. utas.edu.au
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds. For this compound, the most characteristic vibrations would be associated with its two carbonyl (C=O) groups and its aliphatic (C-H) framework.
IR spectroscopy is particularly sensitive to polar bonds, making the carbonyl stretch a strong and easily identifiable absorption. Studies on closely related undecane dione (B5365651) derivatives provide insight into the expected spectral features. For cis-10,10-dimethylbicyclo[6.3.0]this compound, a strong C=O stretching vibration was observed at 1698 cm⁻¹. pku.edu.cn In various 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, strong carbonyl bands are consistently reported in the region of 1670–1744 cm⁻¹. mdpi.comsemanticscholar.org The C-H stretching vibrations of the undecane backbone are expected in the 2850–3000 cm⁻¹ region. pku.edu.cnsemanticscholar.org
Raman spectroscopy, which detects vibrations based on changes in polarizability, is complementary to IR. While the C=O stretch is also visible in Raman spectra, non-polar C-C backbone vibrations may be more prominent. The combination of IR and Raman provides a more complete vibrational profile. researchgate.net For complex molecules, Density Functional Theory (DFT) calculations are often used to simulate vibrational spectra, which aids in the assignment of experimental bands to specific vibrational modes. mdpi.comresearchgate.net
Table 2: Characteristic IR Absorption Frequencies for Undecane Dione Analogues
| Compound Family | Vibrational Mode | Wavenumber Range (cm⁻¹) | References |
|---|---|---|---|
| Bicyclo[6.3.0]undecane-dione | C=O stretch | ~1698 | pku.edu.cn |
| Bicyclo[6.3.0]undecane-dione | C-H stretch | 2866, 2951 | pku.edu.cn |
| Spiro[5.5]undecane-dione | C=O stretch | 1670 - 1744 | mdpi.comsemanticscholar.orgmdpi.com |
| Spiro[5.5]undecane-dione | C-O stretch | 1215 - 1261 | mdpi.commdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the key chromophores are the two carbonyl groups. These groups can undergo a weak n → π* transition, typically observed in the 270–300 nm range for saturated ketones, and a much stronger π → π* transition at shorter wavelengths (below 200 nm).
Experimental and theoretical studies on related spiro-undecane-dione derivatives confirm these transitions. For a derivative of 1,5-dioxaspiro[5.5]undecane-2,4-dione, absorption bands were observed at 243 nm and 384 nm, attributed to π→π* and n→π* transitions, respectively, with the latter being part of a conjugated enolate system. mdpi.com Another study on a similar structure reported bands at 245 nm and 378 nm. mdpi.com The analysis is often supported by Time-Dependent Density Functional Theory (TD-DFT) calculations to precisely assign the electronic transitions responsible for the observed absorption maxima. mdpi.comnih.gov For the non-conjugated this compound, a weak n → π* absorption would be the most distinct feature in the near-UV region.
Table 3: UV-Vis Absorption Data for Spiro-Undecane-Dione Derivatives
| Derivative Structure | Wavelength (λmax, nm) | Assignment | Reference |
|---|---|---|---|
| Benzimidazolium salt of a spiro-undecane-dione | 243, 384 | π→π* and n→π* (conjugated system) | mdpi.com |
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction, particularly single-crystal X-ray diffraction, is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides accurate data on bond lengths, bond angles, and crystallographic parameters such as the space group and unit cell dimensions, confirming the molecule's connectivity and stereochemistry. pku.edu.cn
While the crystal structure of this compound itself has not been reported, numerous derivatives have been characterized using this method. The structures of various 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been resolved, revealing details like the chair conformation of the cyclohexane (B81311) ring. asianpubs.orgresearchgate.net The stereochemistry of cis-10,10-dimethylbicyclo[6.3.0]this compound was unambiguously determined by X-ray diffraction. pku.edu.cn For powdered samples, Rietveld refinement of X-ray powder diffraction (XRPD) data can also be used for structural analysis. researchgate.net This body of work on related compounds indicates that should this compound be crystallized, X-ray diffraction would provide an unequivocal elucidation of its solid-state structure.
Table 4: Example Crystallographic Data for an Undecane-Dione Derivative
| Parameter | 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 27.437(6) |
| b (Å) | 11.471(2) |
| c (Å) | 21.196(4) |
| β (°) | 109.85(3) |
| V (ų) | 6275(2) |
Source: Adapted from Asian Journal of Chemistry (2011). asianpubs.org
Based on a comprehensive review of available scientific literature, it has been determined that there are no specific, in-depth computational or theoretical studies focused solely on the chemical compound this compound.
Computational studies employing these advanced theoretical methods have been published for structurally related, but more complex, molecules containing undecane and dione moieties. These include various polycyclic, spiro, and heterocyclic systems. researchgate.netmdpi.commdpi.comsemanticscholar.orgpsu.edu For instance, research is available on the computational analysis of compounds like 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione and derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione. researchgate.netmdpi.commdpi.comsemanticscholar.org These studies provide examples of how DFT, HOMO/LUMO analysis, and other computational tools are applied to understand the electronic structure and properties of complex diones.
However, presenting data from these different molecules would not adhere to the strict requirement of focusing exclusively on this compound. Without published research containing specific findings—such as optimized geometry parameters, vibrational frequencies, molecular orbital energies, or charge delocalization data—for this compound, it is not possible to generate a scientifically accurate article with the requested detailed data tables and findings.
Therefore, the content for the requested article outline cannot be produced at this time.
Computational Chemistry and Theoretical Studies on Undecane 3,6 Dione
Molecular Dynamics Simulations (Potential Future Research)
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions. numberanalytics.comnih.goviitm.ac.in A potential future research direction would be to perform MD simulations on undecane-3,6-dione to understand its structural flexibility and its behavior in various solvent environments.
A hypothetical MD simulation could be set up to study the conformational landscape of this compound. The simulation would begin by generating a 3D structure of the molecule and placing it in a simulation box, for instance, filled with water molecules to mimic an aqueous environment. The interactions between atoms would be described by a force field, such as the Drude polarizable force field or GAFF (General Amber Force Field), which have been developed for aliphatic ketones and aldehydes. nih.govmdpi.com The system would then be subjected to energy minimization, followed by equilibration under constant temperature and pressure (NPT ensemble) to achieve a stable state. numberanalytics.com
The production phase of the simulation, potentially running for several hundred nanoseconds, would generate trajectories of all atoms. Analysis of these trajectories could reveal:
Solvation Effects: The simulation would detail the hydration shell around the molecule, showing how water molecules interact with the hydrophobic alkyl chain versus the polar carbonyl groups. This is crucial for understanding its solubility and partitioning behavior.
Dynamic Properties: Properties such as the radius of gyration and root-mean-square fluctuation (RMSF) of atoms could be calculated to quantify the molecule's size, shape, and local flexibility over time.
Table 1: Proposed Parameters for a Future Molecular Dynamics Simulation of this compound
| Parameter | Proposed Value/Method | Rationale |
| Force Field | Drude Polarizable / GAFF | Specifically parameterized for aliphatic ketones, offering accuracy for this class of compounds. nih.govmdpi.com |
| Solvent Model | TIP3P Water | A standard water model for simulating aqueous environments. |
| Simulation Box | Cubic, 10 Å buffer | Ensures the molecule does not interact with its periodic images. |
| Ensemble | NPT (Isothermal-Isobaric) | Mimics laboratory conditions of constant temperature and pressure. numberanalytics.com |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 200 ns or longer | Allows for adequate sampling of conformational space for a flexible molecule. |
| Integration Timestep | 2 fs | A standard timestep for biomolecular simulations. |
Such simulations would provide a foundational, atomistic-level understanding of this compound's behavior, which is essential before exploring its interactions with other molecules or its potential applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their physical, chemical, or biological activity. researchgate.netmdpi.com For this compound, a QSAR study could be designed to predict its chemical reactivity and that of a series of related diketones. This approach is valuable for screening compounds and understanding the structural features that drive reactivity without needing to synthesize and test each one experimentally. europa.euresearchgate.net
A potential QSAR study would involve a series of molecules based on the this compound scaffold, with systematic variations in structure (e.g., changing the chain length between the keto groups, adding substituents). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and electronic properties. Key descriptor classes include:
Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's ability to donate or accept electrons. europa.eu
Steric Descriptors: Like molecular volume or surface area, which describe the size and shape of the molecule.
Hydrophobic Descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (log P), which indicates how the molecule distributes between fatty and aqueous environments. nih.gov
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule.
The "activity" in this context would be a quantitative measure of chemical reactivity. For a diketone, this could be the reaction rate constant with a model nucleophile (e.g., glutathione) or an experimentally determined parameter related to a specific reaction pathway. researchgate.net
Once the descriptors and activity data are compiled, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The resulting QSAR equation would take the form:
Reactivity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...
This model could then be used to predict the reactivity of new, unsynthesized undecane-dione derivatives. For example, it could elucidate how the separation between the carbonyl groups or the presence of branching affects the reactivity at the carbonyl carbons. Such a model would be invaluable for designing molecules with tailored reactivity profiles for various applications.
Table 2: Hypothetical Dataset for a QSAR Study on the Reactivity of Aliphatic Diketones
| Compound (Undecane-dione derivative) | Log P | LUMO Energy (eV) | Molecular Volume (ų) | Measured Reactivity (log k) |
| This compound | 3.50 | -1.25 | 195.3 | -2.1 |
| Undecane-3,7-dione | 3.55 | -1.28 | 195.3 | -2.3 |
| Undecane-3,8-dione | 3.60 | -1.30 | 195.3 | -2.5 |
| Dodecane-3,6-dione | 4.01 | -1.24 | 210.5 | -2.2 |
| Decane-3,6-dione | 2.99 | -1.26 | 180.1 | -1.9 |
| 2-Methylthis compound | 3.85 | -1.20 | 205.4 | -2.4 |
| 5-Methylthis compound | 3.85 | -1.32 | 205.4 | -2.0 |
Note: The data in this table are purely illustrative and intended to represent the type of data that would be generated in a QSAR study.
This predictive modeling approach offers a cost-effective and efficient way to explore the chemical space around this compound, guiding experimental work toward the most promising candidates for specific applications.
Derivatization Chemistry of Undecane 3,6 Dione and Analogues
Introduction of Heteroatoms into the Undecane (B72203) Scaffold
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the undecane framework is a common strategy to generate heterocyclic compounds with potential applications in materials science and medicinal chemistry. The Paal-Knorr synthesis is a powerful method for converting 1,4-diketones into furans, pyrroles, and thiophenes. wikipedia.org
Furan (B31954) Synthesis: In the presence of an acid catalyst, 1,4-diketones like undecane-3,6-dione can undergo intramolecular cyclization. organic-chemistry.org The reaction mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.org
Pyrrole (B145914) Synthesis: When a 1,4-diketone is treated with a primary amine or ammonia (B1221849), a pyrrole derivative is formed. organic-chemistry.org The reaction proceeds under neutral or weakly acidic conditions. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org
Thiophene Synthesis: Thiophenes can be synthesized from 1,4-diketones by reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.org
These reactions are summarized in the table below, showing the transformation of a generic 1,4-diketone.
| Heterocycle | Reagent(s) | Resulting Ring System |
| Furan | Acid (e.g., H₂SO₄, TFA) | Oxygen-containing five-membered ring |
| Pyrrole | R-NH₂ (Primary Amine) or NH₃ | Nitrogen-containing five-membered ring |
| Thiophene | P₄S₁₀ or Lawesson's Reagent | Sulfur-containing five-membered ring |
Formation of Spirocyclic Systems from Diketones
Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures. ontosight.aipsu.edu Diketones like this compound are excellent precursors for spiroketals and other spiro-systems. scispace.com
Spiroketalization typically occurs when a diketone is treated with a diol under acidic conditions. In the context of this compound or its analogues, intramolecular reactions can also lead to spirocyclic structures if appropriate functional groups are present elsewhere in the molecule. The formation of spiro[5.5]undecane systems has been achieved through Michael addition reactions involving cyclic 1,3-diones and α,β-unsaturated ketones. banglajol.info While not a direct reaction of this compound itself, this highlights a general strategy for creating spiro-undecane frameworks.
Research has also explored the synthesis of diazaspiro[5.5]undecane and oxaspiro[bicyclo[2.2.1]heptane-2,1-cyclohexane]dione systems via Diels-Alder reactions, demonstrating the utility of cycloaddition in constructing complex spiro-heterocyclic scaffolds. pnrjournal.com
Cycloaddition Reactions Involving Undecane-Dione Precursors
Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems. While this compound itself may not be a typical diene or dienophile, its derivatives can readily participate in such reactions. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is fundamental for creating six-membered rings. researchgate.net Precursors derived from diketones, such as enol ethers or dienes formed after initial functionalization, can be employed in these reactions.
A notable example is the reaction between cyclopentadiene (B3395910) and p-benzoquinone, which forms tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione. nih.gov This adduct, an analogue of functionalized undecane-diones, serves as a key intermediate for further transformations, including photochemical [2+2] cycloadditions to build even more complex cage structures. nih.govacs.org Similarly, 1,3-dipolar cycloadditions involving nitrile oxides or azomethine imines with alkene-containing diketone precursors can be used to synthesize five-membered heterocyclic rings, including isoxazolines and pyrazolidinones. thieme-connect.comacs.org
Functionalization via Cyanosilylation
Cyanosilylation is the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a carbonyl group, a reaction that converts ketones into cyanohydrin silyl (B83357) ethers. d-nb.info This reaction is a versatile method for carbon-carbon bond formation and for introducing a nitrogen-containing functional group (a nitrile) and a protected hydroxyl group. For a diketone like this compound, this reaction can occur at one or both carbonyl sites, depending on the stoichiometry and reaction conditions.
The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), or by various metal complexes. nih.govtaylorandfrancis.com The resulting cyanohydrin derivatives are stable intermediates that can be further transformed. For example, the silyl ether can be hydrolyzed to a cyanohydrin, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of functionalized undecane derivatives. nih.gov The Strecker reaction, a related transformation, uses TMSCN to convert imines (formed from ketones) into α-aminonitriles. d-nb.inforesearchgate.netresearchgate.net
| Reactant | Reagent | Catalyst (Example) | Product |
| Ketone | Trimethylsilyl cyanide (TMSCN) | Zinc Iodide (ZnI₂) | O-silylated cyanohydrin |
| Imine | Trimethylsilyl cyanide (TMSCN) | Chiral Alkali-Metal Salt | α-Aminonitrile |
Synthesis of Complex Polycyclic Cage Compounds from Undecane-Diones
The specific arrangement of carbonyl groups in undecane-diones and their analogues makes them ideal starting materials for the synthesis of intricate polycyclic cage compounds. nih.gov These rigid, three-dimensional structures are of interest for their unique chemical properties and potential biological activities. beilstein-journals.org
A primary strategy for cage synthesis is the intramolecular aldol (B89426) reaction. libretexts.orgopenstax.org In a 1,5-diketone like 2,6-heptanedione, base-catalyzed intramolecular condensation leads preferentially to the formation of a stable six-membered ring (a cyclohexenone). libretexts.orgmasterorganicchemistry.com This principle can be extended to more complex undecane-dione systems to create bicyclic or polycyclic frameworks.
Another powerful method is the intramolecular [2+2] photocycloaddition. As mentioned previously, the Diels-Alder adduct tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione undergoes an efficient intramolecular photocycloaddition to form pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione, a cage compound often referred to as Cookson's dione (B5365651). nih.govacs.org These cage diketones can then be further derivatized to produce novel molecular clefts and host molecules. grafiati.comgrafiati.com
Ring Expansion and Contraction Reactions
The modification of ring sizes within cyclic systems derived from undecane-dione is a key strategy for accessing diverse molecular scaffolds.
Ring Contraction: The Favorskii rearrangement is a classic method for achieving ring contraction in cyclic α-halo ketones. wikipedia.orgslideshare.netddugu.ac.in If a cyclic ketone derived from an undecane-dione precursor is halogenated at the α-position, treatment with a base (like an alkoxide) can induce a rearrangement to form a ring-contracted carboxylic acid ester. nrochemistry.comgoogle.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate which is then opened by the nucleophilic base. wikipedia.orgslideshare.net
Ring Expansion: Ring expansion reactions transform a cyclic ketone into a larger ring. The Tiffeneau–Demjanov rearrangement, for example, can expand a ring by one carbon. This reaction involves the treatment of a β-amino alcohol (formed from the ketone) with nitrous acid. researchgate.net Other methods include reacting a cage ketone with ethyl diazoacetate in the presence of a Lewis acid, which can lead to a ring-expanded product. grafiati.com The Schmidt and Beckmann rearrangements are also well-established methods for ring expansion, converting cyclic ketones or their oximes into lactams (cyclic amides). gre.ac.uk
These skeletal rearrangements significantly increase the structural diversity accessible from undecane-dione precursors.
Applications in Advanced Organic Synthesis
Undecane-3,6-dione as a Versatile Synthetic Building Block
No research findings were identified that describe the use of this compound as a synthetic building block.
Precursors for Heterocyclic Compound Synthesis
No literature was found detailing the role of this compound as a precursor for synthesizing heterocyclic compounds.
Scaffold Design for Complex Molecular Architectures
No information is available on the use of this compound in scaffold design for creating complex molecular architectures.
Role in Material Science Applications (e.g., polymers, specialized materials)
No publications were identified that discuss the application of this compound in material science, including polymers or other specialized materials.
Metal Chelation and Coordination Chemistry of Undecane Diones
Ligand Properties of Diketones
Diketones, particularly β-diketones, are renowned for their ability to form stable complexes with a vast array of metal ions, including transition metals, lanthanides, and actinides. researchgate.netiosrjournals.org This chelating capability stems from the presence of two carbonyl groups separated by a single carbon atom, which can exist in equilibrium between keto and enol tautomeric forms. mdpi.comdergipark.org.tr The deprotonation of the enol form generates an enolate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.netmdpi.com
The properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the diketone backbone. researchgate.netepa.gov For instance, the introduction of bulky substituents can influence the stability and structure of the metal complex. mdpi.com Fluorinated β-diketones, for example, are known to enhance the Lewis acidity of the corresponding metal complexes. dergipark.org.tr The nature of the substituents also affects the solubility and volatility of the complexes; branched alkyl chains like tert-butyl groups tend to increase solubility in organic solvents. dergipark.org.tr
The keto-enol tautomerism is a crucial aspect of the ligand properties of diketones. mdpi.com The extent of enolization is influenced by factors such as the solvent polarity and the nature of the substituents. mdpi.com In solution, the enol form is often stabilized by intramolecular hydrogen bonding. iosrjournals.org The deprotonated enolate form is a potent nucleophile and readily coordinates with metal ions. iosrjournals.org
Formation of Metal-Diketone Complexes
The formation of metal-diketone complexes typically proceeds through the reaction of a metal salt with the diketone ligand in a suitable solvent. The reaction often involves the deprotonation of the diketone by a base to form the enolate, which then coordinates to the metal ion. mdpi.com The stability of the resulting complex is influenced by several factors, including the nature of the metal ion, the structure of the diketone, and the reaction conditions. researchgate.netepa.gov
The mechanism of complex formation can be intricate, with studies suggesting that both the keto and enol forms of the diketone can be reactive towards metal ions. researchgate.netjournalssystem.com Kinetic studies have revealed that the rate of complex formation can be influenced by factors such as the lability of the β-diketone and the nature of the metal ion. iosrjournals.org For instance, the rate-determining step might be the ring closure of the chelate or the entry of a second ligand. iosrjournals.org
Selectivity in Metal Ion Complexation by Undecane-Dione Derivatives
The selectivity of a diketone ligand for a particular metal ion is a critical aspect of its coordination chemistry and is influenced by a combination of electronic and steric factors. The substituents on the undecane-dione backbone can be modified to tune its selectivity towards different metal ions.
Research on various β-diketones has demonstrated that structural modifications significantly impact metal ion selectivity. For example, studies on 3-substituted β-diketones have shown that the nature of the substituent at the 3-position can alter the stability and extraction efficiency of complexes with different d- and f-block metal ions. researchgate.net The stability constants of complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been shown to vary with the substituent on the diketone. researchgate.netresearchgate.net
The transport selectivity of polymer inclusion membranes containing aromatic β-diketones as carriers was found to be in the order of Cu(II) > Co(II) > Ni(II). researchgate.netjournalssystem.com This indicates a higher affinity of the diketone ligand for copper(II) ions under the studied conditions. The selectivity is often quantified by selectivity coefficients, which represent the ratio of the distribution coefficients of two different metal ions. For instance, Cu(II)/Co(II) and Cu(II)/Ni(II) selectivity coefficients have been determined for various diketone systems. researchgate.netjournalssystem.com
The table below presents data on the transport selectivity of different metal ions using polymer inclusion membranes doped with various β-diketone derivatives.
| Ion Carrier (β-diketone) | Metal Ion | Recovery Factor (%) | Selectivity Sequence | Reference |
| Benzoylacetone | Cu(II) | 94.0 | Cu(II) > Co(II) > Ni(II) | researchgate.netjournalssystem.com |
| Benzoylacetone | Co(II) | 21.4 | researchgate.netjournalssystem.com | |
| Benzoylacetone | Ni(II) | 7.3 | researchgate.netjournalssystem.com | |
| 3-propyl-acetylacetone | Zn(II) | - | Zn(II) > Cu(II) > Co(II) > Ni(II) | researchgate.net |
| 3-benzyl-acetylacetone | Zn(II) | - | Zn(II) > Cu(II) > Co(II) > Ni(II) | researchgate.net |
Note: '-' indicates data not available in the provided sources.
Applications in Metal Ion Extraction and Separation Science
The ability of diketones to selectively form stable, neutral complexes with metal ions makes them highly valuable in the fields of solvent extraction and separation science. e3s-conferences.orgresearchgate.net These applications are crucial in hydrometallurgy for the recovery, purification, and separation of metals. researchgate.net
In solvent extraction, a β-diketone dissolved in an organic solvent is used to extract metal ions from an aqueous phase. e3s-conferences.org The process relies on the formation of a neutral metal-diketonate complex that is soluble in the organic phase. The efficiency of extraction depends on factors such as the pH of the aqueous phase, the concentration of the diketone, and the nature of the solvent. e3s-conferences.orgrsc.org For instance, the extraction of copper(II) from ammoniacal solutions using commercial β-diketone extractants like LIX 54-100 has been demonstrated. e3s-conferences.org
The mechanism of metal extraction typically involves the keto-enol tautomerism of the diketone, followed by the loss of a proton to form the enolate anion. This anion then complexes with the metal ion in the aqueous phase, and the resulting neutral complex is extracted into the organic phase. saimm.co.za
Polymer inclusion membranes (PIMs) incorporating β-diketone carriers offer an alternative to traditional solvent extraction. researchgate.netjournalssystem.com These membranes consist of a polymer support, a plasticizer, and the diketone carrier. They can selectively transport metal ions across the membrane, providing a basis for separation processes. researchgate.netjournalssystem.com The selectivity of these membranes for different metal ions can be controlled by the choice of the diketone carrier. researchgate.net
Environmental and Degradation Studies if Applicable to Undecane 3,6 Dione
Photodegradation Pathways
The photochemical degradation of aliphatic ketones, including diketones like undecane-3,6-dione, is primarily governed by Norrish type reactions upon absorption of ultraviolet (UV) radiation. wikipedia.org These reactions involve the cleavage of chemical bonds adjacent to the carbonyl group.
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage), forming two radical intermediates. wikipedia.org For this compound, this could occur at either of the two carbonyl groups, leading to the formation of various alkyl and acyl radicals. These highly reactive radicals can then undergo several secondary reactions, such as recombination or decarbonylation, ultimately breaking down the parent molecule. The efficiency of the Norrish Type I reaction is generally higher for molecules in the gaseous state or in solution if they can form stable radical intermediates. slideshare.net
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-carbon (the carbon atom three positions away from the carbonyl group) by the excited carbonyl group. wikipedia.org This process results in the formation of a 1,4-biradical. In the case of this compound, with its two carbonyl groups, multiple γ-hydrogens are available, potentially leading to a variety of reaction products. The subsequent reactions of the biradical intermediate can include fragmentation (β-scission) to yield an enol and an alkene, or intramolecular cyclization to form a cyclobutanol (B46151) derivative. wikipedia.org Studies on other diketones have shown that the surrounding medium (solution vs. crystalline state) can significantly influence the regioselectivity of the Norrish-Yang photocyclization. acs.org
The photodegradation of diketones can be enhanced by other substances present in the environment. For instance, under UV irradiation, diketones can form charge-transfer complexes with other molecules, which can accelerate their degradation. researchgate.net
Biodegradation Mechanisms
The biodegradation of long-chain aliphatic ketones is a known metabolic pathway in various microorganisms. Bacteria, in particular, have demonstrated the ability to degrade these compounds. One of the key enzymatic processes involved is the Baeyer-Villiger oxidation.
Studies on Acinetobacter species have shown that enzymes like Baeyer-Villiger monooxygenases (BVMOs) are crucial for the degradation of long-chain alkanes and ketones. nih.govasm.org These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. nih.govfrontiersin.org For this compound, this would result in the formation of an ester, which can then be further hydrolyzed by esterases into an alcohol and a carboxylic acid. These smaller molecules can then be readily assimilated by microorganisms and enter central metabolic pathways. frontiersin.org
Research on the biodegradation of polyolefins has also shed light on the breakdown of long-chain aliphatic compounds. Microbial consortia isolated from various environments have been shown to degrade polymers into a mixture of smaller molecules, including alkanes, alkenes, alcohols, and ketones. mdpi.com These intermediates are then further metabolized by the microbial community.
The general pathway for the aerobic biodegradation of long-chain aliphatic ketones can be summarized as follows:
Oxidation: An oxygenase, such as a Baeyer-Villiger monooxygenase, converts the ketone to an ester. nih.govfrontiersin.org
Hydrolysis: An esterase cleaves the ester bond, producing an alcohol and a carboxylic acid. frontiersin.org
β-Oxidation: The resulting fatty acid is then broken down through the β-oxidation pathway to generate acetyl-CoA, which enters the citric acid cycle for energy production.
Atmospheric Chemistry of Diketones
In the atmosphere, the primary degradation pathway for aliphatic diketones is their reaction with photochemically produced hydroxyl (•OH) radicals. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. While specific data for this compound is not available, studies on other aliphatic diketones provide insight into its likely atmospheric fate.
The reaction with •OH radicals typically proceeds via hydrogen abstraction from the alkyl chain. The position of hydrogen abstraction depends on the bond dissociation energies of the C-H bonds. The resulting alkyl radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent reactions of the peroxy radical determine the final degradation products.
The atmospheric lifetime of an organic compound with respect to reaction with •OH radicals can be estimated using its reaction rate constant. For comparison, the atmospheric lifetime of undecane (B72203), the parent alkane, against •OH radicals is estimated to be about 29 hours. nih.gov Due to the presence of the carbonyl groups, which can influence the reactivity of adjacent C-H bonds, the atmospheric lifetime of this compound is expected to be of a similar order of magnitude.
Photolysis can also contribute to the atmospheric degradation of diketones, especially those that absorb sunlight in the actinic region (>290 nm). As discussed in the photodegradation section, Norrish type reactions can lead to the breakdown of the molecule into smaller, more volatile compounds.
Data Tables
Table 1: General Photodegradation Reactions of Aliphatic Diketones
| Reaction Type | Description | Primary Intermediates | Potential Final Products |
| Norrish Type I | Homolytic cleavage of the α-C-C bond. wikipedia.org | Acyl and alkyl radicals. wikipedia.org | Alkanes, alkenes, carbon monoxide. wikipedia.org |
| Norrish Type II | Intramolecular γ-hydrogen abstraction. wikipedia.org | 1,4-biradical. wikipedia.org | Enols, alkenes, cyclobutanols. wikipedia.org |
Table 2: General Biodegradation Pathway of Aliphatic Ketones
| Step | Enzyme Class | Substrate | Product(s) |
| 1. Oxidation | Baeyer-Villiger Monooxygenase nih.govfrontiersin.org | Aliphatic Ketone | Ester nih.govfrontiersin.org |
| 2. Hydrolysis | Esterase frontiersin.org | Ester | Alcohol and Carboxylic Acid frontiersin.org |
| 3. Further Metabolism | Various | Alcohol and Carboxylic Acid | Biomass, CO₂, H₂O |
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of aliphatic diones is a foundational aspect of organic chemistry, yet there is always room for innovation in efficiency, sustainability, and novelty. Future research should focus on developing new methods for synthesizing Undecane-3,6-dione that move beyond classical approaches.
Key research targets include:
Green Chemistry Approaches: Investigation into catalytic routes using earth-abundant metals, biocatalysis, or electrochemical synthesis could provide more sustainable alternatives to traditional methods that may rely on hazardous reagents or harsh conditions.
C-H Activation/Functionalization: Modern synthetic methods focusing on the direct activation of carbon-hydrogen bonds could offer new, highly efficient pathways. Research into selectively oxidizing undecane (B72203) or its derivatives at the 3 and 6 positions using advanced catalytic systems is a promising frontier. scripps.edu
Photoredox Catalysis: The use of visible light to drive chemical reactions offers mild and highly specific synthetic routes. Exploring photoredox-catalyzed cross-couplings or functionalizations to construct the this compound backbone from simpler precursors could lead to innovative and efficient syntheses. nih.gov
A comparative table of potential synthetic pathways could guide future research efforts:
| Pathway Type | Potential Precursors | Catalyst/Reagent Focus | Anticipated Advantages |
| Biocatalysis | Fatty acids, Alkanes | Engineered Oxidases/Hydratases | High selectivity, Mild conditions, Sustainability |
| C-H Activation | n-Undecane, Undecan-3-one | Palladium, Rhodium, or Iron catalysts | High atom economy, Reduced synthetic steps |
| Photoredox Catalysis | Carboxylic acids, Alkenes | Ruthenium/Iridium photoredox catalysts, Nickel co-catalysts | Mild reaction conditions, High functional group tolerance |
| Electrosynthesis | Alcohols, Alkenes | Divided/Undivided cell setups, Specific electrode materials | Avoids stoichiometric oxidants, High control |
Deeper Mechanistic Understanding of Complex Reactions
To fully exploit this compound as a synthetic building block, a profound understanding of its reactivity is essential. The presence of two ketone groups allows for a range of intramolecular and intermolecular reactions, such as aldol (B89426) condensations, cyclizations, and Paal-Knorr reactions to form heterocycles.
Future mechanistic studies should aim to:
Elucidate Cyclization Pathways: Investigate the mechanisms of acid- or base-catalyzed intramolecular cyclization reactions. Understanding the kinetics and thermodynamics of these pathways is crucial for selectively producing desired cyclic compounds, such as substituted cyclopentenones.
Computational Modeling: Employ Density Functional Theory (DFT) and other computational methods to model transition states and reaction energy profiles. mdpi.comnih.gov Such studies can predict reaction outcomes, explain observed selectivities, and guide the design of experiments for forming complex molecules from this compound.
Spectroscopic Analysis of Intermediates: Utilize advanced spectroscopic techniques, such as in-situ IR/NMR spectroscopy and transient absorption spectroscopy, to detect and characterize reactive intermediates in reactions involving this compound. acs.org This can provide direct evidence for proposed reaction mechanisms.
Design of Next-Generation Advanced Materials
The bifunctional nature of this compound makes it a compelling candidate as a monomer or cross-linking agent in polymer and materials science. Its flexible undecane backbone could impart unique properties to resulting materials.
Prospective research in this area includes:
Polymer Synthesis: Use this compound as a building block for novel aliphatic polymers. For example, it could be converted into diols or diamines and subsequently used in polycondensation reactions to create new polyesters or polyamides with tailored thermal and mechanical properties.
Self-Assembling Systems: Explore the potential for derivatives of this compound to participate in self-assembly. The introduction of specific functional groups could lead to the formation of ordered supramolecular structures, gels, or liquid crystals.
Functional Coatings and Resins: Investigate its use as a cross-linking agent in the development of durable resins and coatings. The ketone groups can undergo reactions to form robust networks, potentially enhancing adhesion, chemical resistance, and mechanical strength in the final material.
| Material Class | Potential Derivative | Polymerization/Assembly Method | Target Properties |
| Polyesters | Undecane-3,6-diol | Polycondensation with diacids | Flexibility, Low crystallinity, Biodegradability |
| Polyamides | Undecane-3,6-diamine | Polycondensation with diacyl chlorides | Improved thermal stability, Specific solubility |
| Hydrogels | Functionalized Dione (B5365651) | Cross-linking polymerization | High water absorption, Stimuli-responsiveness |
| Coatings | Acrylate derivatives | UV-curing, Radical polymerization | Hardness, Chemical resistance, Adhesion |
Integration of Artificial Intelligence and Machine Learning in Undecane-Dione Research
Future directions include:
Retrosynthesis Prediction: Utilize AI-powered retrosynthesis software to propose novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.comacs.org These platforms can analyze vast reaction databases to identify pathways that may not be obvious to human chemists. researchgate.net
Property Prediction: Train ML models to predict the physical, chemical, and material properties of polymers and other materials derived from this compound. This would enable the in-silico screening of potential materials before committing to laboratory synthesis.
Reaction Optimization: Develop ML algorithms to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for the synthesis and subsequent reactions of this compound, leading to higher yields and purity.
Expanding Applications in Chemical Technologies
While specific applications for this compound are not yet established, its structure suggests potential utility in several areas of chemical technology. Future research should focus on identifying and developing these applications.
Potential areas for exploration are:
Specialty Solvents: The polarity imparted by the two ketone groups, combined with the long alkyl chain, could make it a useful solvent for specific applications, such as in polymer processing or coatings formulations.
Fine Chemical Synthesis: Its ability to be converted into heterocyclic compounds (e.g., furans, pyrroles) makes it a valuable starting material for the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and electronics.
Fragrance and Flavor Industry: Aliphatic ketones are known for their distinct scents. Investigating the organoleptic properties of this compound and its simple derivatives could reveal applications as fragrance ingredients.
Q & A
Q. How can this compound’s reactivity be contextualized within frontier molecular orbital (FMO) theory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
